furo[3,2-b]pyridin-3(2H)-one
Overview
Description
Synthesis Analysis
The synthesis of furo[3,2-b]pyridin-3(2H)-one involves efficient and rapid methods, often employing one-pot processes for convenience and efficiency. A notable method involves a one-pot Sonogashira coupling/heteroannulation sequence, leading to various 2-substituted furo[3,2-b]pyridines. These compounds serve as substrates for further functional syntheses of polyheterocycles (Chartoire, Comoy, & Fort, 2008). Additionally, methodologies for synthesizing 2,3-substituted furo[2,3-b]pyridines have been developed, showcasing the versatility of the furo[3,2-b]pyridine framework for further functionalization (Fumagalli & da Silva Emery, 2016).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the fusion of a furan ring with a pyridine ring, creating a unique heterocyclic system. This structure serves as a versatile synthon for the synthesis of various polyheterocycles, with the ability to undergo regioselective lithiation leading to diverse substitutions and functionalizations.
Chemical Reactions and Properties
Furo[3,2-b]pyridines exhibit a broad range of chemical reactivities, enabling their use in the synthesis of complex molecules. The chemical reactivity space of these compounds has been extensively charted, revealing straightforward methods for their functionalization. Reactions such as C-H amination and borylation have been successfully applied to this heterocyclic framework, although some reactions like C-H fluorination and radical C-H arylation may be less efficient (Fumagalli & da Silva Emery, 2016).
Scientific Research Applications
Cytotoxic Properties in Cancer Treatment : Furo[3,2-b]pyridine derivatives, synthesized via Pd/C-Cu catalysis assisted by ultrasound, showed potential cytotoxic properties against cancer cell lines. One derivative, in particular, demonstrated growth inhibition of MDAMB-231 and MCF-7 cell lines and apoptosis induction in MCF-7 cells, indicating anticancer properties (Sri Laxmi et al., 2020).
Protein Kinase Inhibition : The furo[3,2-b]pyridine core was identified as a central pharmacophore in kinase inhibitors. This research led to the synthesis of highly selective inhibitors of protein kinases CLK and HIPK, with potential applications in chemical biology and disease treatment (Němec et al., 2021).
Synthesis of Furo[3,2-b]pyrroles and Pyridines : Studies have shown that furo[3,2-b]pyrroles and pyridines can be synthesized using metal-catalyzed cycloisomerization reactions. This process involves various catalysis methods, contributing to the diversity of compounds in organic chemistry (Jury et al., 2009).
Synthesis of Polyheterocycles : Furo[3,2-b]pyridine has been utilized for the rapid synthesis of polyheterocycles, demonstrating its versatility in organic synthesis. This process involved regioselective lithiation leading to various 2-substituted derivatives (Chartoire et al., 2008).
Solid-Phase Syntheses of Furopyridine Systems : Solid-phase synthesis of 2-substituted furo[3,2-b]pyridines and furo[3,2-h]quinolines has been achieved. This method allows for efficient synthesis and real-time monitoring of reactions, which is beneficial in the field of organic chemistry (Cironi et al., 2004).
Modulators of the Hedgehog Pathway : The furo[3,2-b]pyridine core was found to be a scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway. This discovery has implications for cancer treatment and developmental biology (Němec et al., 2019).
Antioxidant and Biological Activity : Certain furo[3,2-b]pyridine derivatives have shown significant antioxidant activities. This study synthesized a new series of these compounds and evaluated their radical scavenging effects, demonstrating potential in antioxidant research (Al‐Refai et al., 2018).
Inhibitors of Topoisomerases in Cancer Therapy : Novel terpyridine-skeleton molecules containing the furo[3,2-b]pyridine core were found to inhibit tumor growth and metastasis by targeting topoisomerases. These compounds showed promising results in breast cancer cells and in mice models, suggesting their potential in cancer therapy (Kwon et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Furo[3,2-b]pyridin-3(2H)-one has been identified as a potent and highly selective inhibitor of cdc-like kinases (CLKs) . CLKs are a group of proteins that play a crucial role in cellular processes such as RNA splicing, and their dysregulation is associated with various diseases, including cancer .
Mode of Action
The compound interacts with its targets, the CLKs, by binding to their active sites, thereby inhibiting their activity . This inhibition disrupts the normal functioning of the CLKs, leading to changes in the cellular processes they regulate .
Biochemical Pathways
The inhibition of CLKs by this compound affects various biochemical pathways. One of the most notable is the Hedgehog signaling pathway . This pathway plays a critical role in cell differentiation, growth, and survival. When CLKs are inhibited, the Hedgehog signaling pathway is modulated, which can lead to downstream effects such as the suppression of tumor growth .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of CLK activity and modulation of the Hedgehog signaling pathway . These actions can lead to the suppression of cell growth and proliferation, particularly in cancer cells .
properties
IUPAC Name |
furo[3,2-b]pyridin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-5-4-10-6-2-1-3-8-7(5)6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBITTYWTCTZBSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a convenient method for synthesizing furo[3,2-b]pyridin-3(2H)-one?
A1: The research paper outlines a synthetic route to obtain this compound starting from ethyl 3-hydroxypiconate (1). [] The key steps involve:
- O-Alkylation: Ethyl 3-hydroxypiconate is reacted with ethyl bromoacetate to yield the diester ethyl 2-(3-ethoxycarbonylpyridin-2-yloxy)acetate (2a). []
- Cyclization: Compound 2a undergoes cyclization to form ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate (3). []
- Hydrolysis and Decarboxylation: Compound 3 is subjected to hydrolysis followed by decarboxylation to obtain the desired product, this compound (4a). []
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